Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.
Preparation Methods
The synthesis of Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a suitable catalyst . Another approach is the one-step synthesis using aryne reactions with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes with various substituents . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an ester group.
3-Methylbenzo[b]thiophene: Lacks the methoxy and carboxylate groups, making it less functionalized.
Benzo[b]thiophene: The parent compound without any substituents, used as a basic building block in various syntheses.
These comparisons highlight the unique functional groups present in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H14O3S/c1-4-16-13(14)12-8(2)10-6-5-9(15-3)7-11(10)17-12/h5-7H,4H2,1-3H3 |
InChI Key |
UVLOUKPDIONEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)OC)C |
Origin of Product |
United States |
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